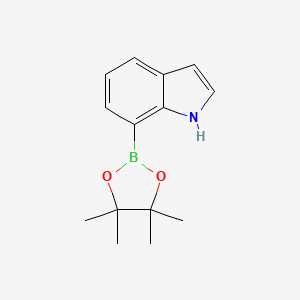

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-9,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXZRSICOHKXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460557 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642494-37-9 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Key Building Block in Modern Drug Discovery

Authored by Gemini

Abstract: This technical guide provides a comprehensive overview of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the chemical and physical properties, synthesis, and applications of this versatile indole boronic ester. A significant focus is placed on its utility in Suzuki-Miyaura cross-coupling reactions for the construction of complex, biologically active molecules. This guide includes detailed experimental protocols and visual representations of reaction mechanisms and signaling pathways to facilitate a deeper understanding of its practical application.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The functionalization of the indole nucleus is a key strategy in the discovery of novel therapeutic agents. This compound, also known as 7-indole boronic acid pinacol ester, has emerged as a critical building block for the introduction of substituents at the C7 position of the indole ring. Its stability, handling characteristics, and reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for the synthesis of complex molecular architectures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key quantitative data.

| Property | Value |

| CAS Number | 642494-37-9 |

| Molecular Formula | C₁₄H₁₈BNO₂ |

| Molecular Weight | 243.11 g/mol |

| Melting Point | 94-96 °C |

| Boiling Point | 396.0 ± 15.0 °C (Predicted) |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), and ethyl acetate. |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves a palladium-catalyzed borylation of 7-bromo-1H-indole.

Experimental Protocol: Miyaura Borylation

Materials:

-

7-Bromo-1H-indole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-1H-indole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

To this suspension, add Pd(dppf)Cl₂ (0.03 eq).

-

The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of 7-aryl and 7-heteroaryl indoles.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Detailed Experimental Protocol: Synthesis of a 7-Aryl-1H-indole

Materials:

-

This compound

-

Aryl bromide or iodide

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the aryl halide (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-1H-indole.

Application in the Synthesis of Bioactive Molecules: The Case of HDAC Inhibitors

The 7-substituted indole motif is present in a number of biologically active compounds. A notable example is the class of histone deacetylase (HDAC) inhibitors, which are being investigated as anti-cancer agents. AR-42 is a potent, orally bioavailable pan-HDAC inhibitor that features a 7-substituted indole core. The synthesis of AR-42 and its analogs can be envisioned through a Suzuki-Miyaura coupling utilizing this compound.

Signaling Pathway of HDAC Inhibition

HDAC inhibitors like AR-42 exert their anti-cancer effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and protein function. This ultimately results in cell cycle arrest and apoptosis in cancer cells.

Introduction to 7-Indole Boronic Acid Pinacol Ester

An In-depth Technical Guide to the Synthesis of 7-Indole Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-indole boronic acid pinacol ester, a critical building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a boronic acid pinacol ester at the 7-position enables a wide range of subsequent functionalizations, primarily through palladium-catalyzed cross-coupling reactions.[1][2] This document details the primary synthetic methodologies, provides explicit experimental protocols, summarizes quantitative data, and visualizes key reaction pathways.

7-Indole boronic acid pinacol ester is a versatile synthetic intermediate valued for its role in the construction of complex molecular architectures. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This allows for the introduction of various aryl and heteroaryl substituents at the 7-position of the indole ring, facilitating the generation of diverse chemical libraries for biological screening and the development of novel therapeutics, particularly in the fields of oncology and endocrinology.[1] The stability, ease of handling, and generally low toxicity of boronic esters make them highly attractive reagents in modern organic synthesis.[4]

Primary Synthetic Routes

Two principal strategies dominate the synthesis of 7-indole boronic acid pinacol ester: the Miyaura borylation of a pre-functionalized haloindole and the more recent iridium-catalyzed direct C-H borylation.

Miyaura Borylation of 7-Bromoindole

The most common and well-documented method is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a haloarene and a diboron reagent.[5][6] In this case, 7-bromoindole is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium acetate.[7] This method is robust, high-yielding, and tolerant of various functional groups.

Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach involves the direct C-H activation and borylation of the indole core using an iridium catalyst.[8] This method avoids the need for a pre-halogenated substrate. However, controlling the regioselectivity can be challenging. For indole itself, borylation often favors the C2 or C3 positions.[9][10] To achieve selective borylation at the sterically hindered C7 position, a directing group on the indole nitrogen, such as an N-hydrosilyl group, is often required.[11][12] This group coordinates to the iridium catalyst, directing the C-H activation to the adjacent C7 position.[11]

Detailed Experimental Protocols

The following sections provide detailed procedures for the synthesis of 7-indole boronic acid pinacol ester.

Protocol: Miyaura Borylation of 7-Bromoindole

This protocol is adapted from a reported procedure and provides a reliable method for gram-scale synthesis.[7]

Reaction Setup:

-

To a 1 L single-necked flask, add 7-bromoindole (20 g, 0.102 mol), bis(pinacolato)diboron (39 g, 0.153 mol), and potassium acetate (15 g, 0.153 mol).[7]

-

Add dimethyl sulfoxide (DMSO, 100 mL) to the flask.[7]

-

Finally, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 4 g, 0.005 mol) to the mixture.[7]

Reaction and Work-up:

-

Heat the reaction mixture to 85 °C and stir for 2 hours.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench the reaction by adding water.[7]

-

Extract the aqueous mixture three times with ethyl acetate.[7]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[7]

-

Filter the mixture and concentrate the filtrate under reduced pressure.[7]

Purification:

-

Purify the crude product by column chromatography on silica gel to afford the target product, 7-indole boronic acid pinacol ester.[7]

The general workflow for this synthesis is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Indole-7-boronic acid pinacol ester | 642494-37-9 [chemicalbook.com]

- 8. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, this pinacol boronate ester serves as a key intermediate for the synthesis of complex molecular architectures.[1] Its primary utility lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl halides. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on experimental details and its potential in drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis. The available data for this compound and its close analogs are summarized below.

| Property | Value | Reference |

| CAS Number | 642494-37-9 | [2] |

| Molecular Formula | C₁₄H₁₈BNO₂ | [3] |

| Molecular Weight | 243.11 g/mol | [3] |

| Appearance | White to Yellow to Orange powder to crystal | |

| Solubility | Soluble in organic solvents like DMSO and ethyl acetate. Insoluble in water. | [2][4] |

| Storage | Store in a dry, refrigerated place. Keep container tightly closed. | [5] |

Spectral Data

The structural integrity of this compound is confirmed by its characteristic spectral data.

| Spectral Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.29 (s, 1H), 7.82 (d, J = 7.9 Hz, 1H), 7.70 (d, J = 7.0 Hz, 1H), 7.32-7.29 (m, 1H), 7.21- 7.14 (m, 1H), 6.62-6.57 (m, 1H), 1.44 (s, 12H)[2] |

| Mass Spectrometry (ESI) | m/z: [M + H]⁺ 244.1[2] |

Experimental Protocols

Synthesis of this compound via Miyaura Borylation

The most common and efficient method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction. This palladium-catalyzed process utilizes a halide precursor and a diboron reagent.[6]

Reaction Scheme:

Miyaura Borylation of 7-Bromo-1H-indole.

Materials:

-

7-bromoindole (1.0 eq)

-

Bis(pinacolato)diboron (1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium acetate (KOAc) (1.5 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a single-necked flask, dissolve 7-bromoindole in DMSO.[2]

-

To this solution, add bis(pinacolato)diboron, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and potassium acetate.[2]

-

Heat the reaction mixture to 85 °C and stir for 2 hours.[2]

-

Upon completion, quench the reaction by adding water.[2]

-

Extract the aqueous mixture three times with ethyl acetate.[2]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[2]

-

Concentrate the solution under reduced pressure.[2]

-

Purify the crude product by column chromatography to yield the desired 7-indoleboronic acid pinacol ester.[2]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds at the 7-position of the indole ring. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceutical agents.[7]

Generalized Reaction Scheme:

General Suzuki-Miyaura Coupling Workflow.

General Protocol: A general protocol for the Suzuki-Miyaura coupling of a similar substrate, (7-Bromo-1H-indol-2-yl)boronic acid, with various aryl halides provides a robust starting point for researchers. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and must be optimized for specific substrates.[7]

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction.

Applications in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, with a vast number of indole-containing compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][8] The ability to functionalize the indole ring at various positions is critical for the development of new therapeutic agents. 7-substituted indoles, in particular, have shown promise in various therapeutic areas.[9]

While specific pharmacological data for this compound is not extensively reported, its utility as a synthetic intermediate allows for the creation of libraries of 7-substituted indole derivatives for biological screening. For example, derivatives of 7-azaindole, a related heterocyclic system, have been synthesized and evaluated for their cytotoxic activity on human myeloblastic leukaemia cells.[9] Furthermore, other 7-azaindole derivatives have been investigated as protein kinase inhibitors, which are important targets in oncology.[10] The synthesis of such compounds often relies on cross-coupling reactions where a boronic acid or ester derivative of the heterocyclic core is a key starting material.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

In case of contact, rinse the affected area with plenty of water.[5]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis via Miyaura borylation and its reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for accessing a wide range of 7-substituted indole derivatives. The continued exploration of the pharmacological potential of these derivatives is a promising avenue for the development of new therapeutic agents. This guide provides a foundational understanding of the properties and applications of this key intermediate, empowering researchers to utilize it effectively in their synthetic endeavors.

References

- 1. jetir.org [jetir.org]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. ajchem-b.com [ajchem-b.com]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS 642494-37-9: Indole-7-boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of CAS number 642494-37-9, identified as Indole-7-boronic acid pinacol ester. This compound is a key intermediate in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This document details its physicochemical properties, provides a robust synthesis protocol, and elaborates on its application in the Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry. While direct biological activity of Indole-7-boronic acid pinacol ester is not extensively documented, its utility as a scaffold for the synthesis of a wide array of biologically active molecules is well-established and will be a central focus of this guide.

Chemical Properties and Identification

Indole-7-boronic acid pinacol ester is an aromatic heterocyclic compound containing an indole nucleus functionalized with a boronic acid pinacol ester at the 7-position. The pinacol ester group provides stability to the boronic acid, making it less prone to degradation and easier to handle compared to the free boronic acid.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 642494-37-9 | [1] |

| IUPAC Name | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | [1] |

| Synonyms | Indole-7-boronic acid pinacol ester | [1] |

| Molecular Formula | C₁₄H₁₈BNO₂ | [1] |

| Molecular Weight | 243.11 g/mol | [1] |

| Appearance | White to pale yellow solid | - |

| Solubility | Soluble in organic solvents like DMSO, Ethyl Acetate | [1] |

Synthesis of Indole-7-boronic Acid Pinacol Ester

The synthesis of Indole-7-boronic acid pinacol ester is most commonly achieved through a Miyaura borylation reaction.[2] This palladium-catalyzed cross-coupling reaction involves the borylation of an aryl halide, in this case, 7-bromoindole, with a diboron reagent.

Experimental Protocol: Miyaura Borylation

This protocol is based on established procedures for the synthesis of aryl boronic esters.[1]

Materials:

-

7-Bromoindole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water (for quenching)

Procedure:

-

In a single-necked flask, dissolve 7-bromoindole (1.0 eq) in DMSO.

-

To this solution, add bis(pinacolato)diboron (1.5 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq), and potassium acetate (1.5 eq).

-

Heat the reaction mixture to 85 °C and stir for 2 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Indole-7-boronic acid pinacol ester.[1]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 9.29 (s, 1H), 7.82 (d, J = 7.9 Hz, 1H), 7.70 (d, J = 7.0 Hz, 1H), 7.32-7.29 (m, 1H), 7.21- 7.14 (m, 1H), 6.62-6.57 (m, 1H), 1.44 (s, 12H).[1]

-

MS (ESI) m/z: [M + H]⁺ 244.1.[1]

Diagram 1: Synthesis Workflow of Indole-7-boronic Acid Pinacol Ester

Caption: Workflow for the synthesis of Indole-7-boronic acid pinacol ester.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

The primary utility of Indole-7-boronic acid pinacol ester lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[3] This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4] The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 7-position opens up avenues for synthesizing novel drug candidates.[5][6]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Indole-7-boronic acid pinacol ester with an aryl halide.

Materials:

-

Indole-7-boronic acid pinacol ester

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often with water)

Procedure:

-

In a Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), combine Indole-7-boronic acid pinacol ester (1.0-1.5 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[7]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Applications in Drug Discovery

While there is a lack of direct studies on the biological activity of Indole-7-boronic acid pinacol ester itself, its significance lies in its role as a versatile building block for the synthesis of biologically active molecules. The indole nucleus is a common scaffold in many approved drugs and compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10]

Derivatives synthesized using indole boronic acids have shown potent activity against various pharmacological targets. For instance, indole derivatives have been developed as inhibitors of kinases, such as EGFR and SRC, which are implicated in cancer progression.[11] Additionally, compounds with the indole scaffold have been investigated as anti-inflammatory agents and for their potential in treating neurodegenerative diseases.[5][12]

The 7-position of the indole ring is a strategic point for modification to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[13] Therefore, Indole-7-boronic acid pinacol ester serves as a valuable tool for medicinal chemists to generate libraries of novel indole-based compounds for drug discovery programs.

Conclusion

Indole-7-boronic acid pinacol ester (CAS 642494-37-9) is a key synthetic intermediate with significant applications in organic and medicinal chemistry. Its stable nature and reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the construction of complex molecules containing the indole scaffold. While its intrinsic biological activity is not well-characterized, its role as a precursor to a multitude of bioactive compounds, particularly in the development of new anticancer and anti-inflammatory agents, is firmly established. This guide provides the essential chemical information, detailed synthetic protocols, and a clear overview of its primary application to aid researchers in leveraging this versatile compound in their scientific endeavors.

References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 7-Borylated Indoles: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 7-borylated indoles, a critical class of synthetic intermediates in medicinal chemistry and materials science. The strategic introduction of a boron moiety at the C7 position of the indole scaffold opens avenues for diverse functionalization, enabling the synthesis of complex molecules, including novel drug candidates and functional materials.[1][2][3] This document details the structural characteristics, nomenclature, and synthetic methodologies for preparing these valuable compounds, supported by experimental data and workflow visualizations.

Structure and Nomenclature

The core structure of a 7-borylated indole consists of an indole ring system where a boryl group is covalently attached to the carbon atom at the 7-position of the benzene portion of the bicyclic structure. The nature of the boryl group can vary, influencing the compound's stability and reactivity.

Nomenclature:

The naming of these compounds generally follows standard IUPAC conventions, but for practical purposes in the scientific literature, they are commonly referred to based on the position of the borylation and the type of boron-containing substituent.

-

General Term: 7-Borylated indole.

-

Specific Examples:

-

7-(Pinacolato)borylindole (7-Bpin-indole): This nomenclature is used when the boron atom is part of a pinacolato boronate ester. This is one of the most common and stable forms of borylated indoles used in organic synthesis.

-

7-(Dibromoboryl)indole: This refers to an indole with a -BBr₂ group at the C7 position, often an intermediate in certain borylation reactions.[2]

-

The choice of the borylating agent is crucial as it dictates the properties of the resulting organoboron compound, particularly its utility in subsequent cross-coupling reactions.[1]

Synthetic Methodologies and Experimental Data

The selective functionalization of the C7 position of an indole ring is a significant synthetic challenge due to the higher intrinsic reactivity of the pyrrolic ring, particularly the C2 and C3 positions.[4] However, several effective strategies have been developed to achieve C7-selectivity.

N-Acyl Directed C-H Borylation using Boron Tribromide (BBr₃)

A metal-free approach for the C7-borylation of indoles involves the use of an N-acyl directing group in conjunction with boron tribromide (BBr₃).[2][4] This method proceeds via an electrophilic borylation mechanism where the N-acyl group directs the borylation to the C7 position.[1]

Logical Workflow for N-Acyl Directed C7-Borylation

Caption: N-Acyl Directed C7-Borylation Workflow.

Table 1: N-Acyl Directed C-H Borylation of Indoles with BBr₃ [2]

| Entry | N-Protecting Group | Solvent | Time (h) | Temperature (°C) | Yield (%) of C7-Borylated Product |

| 1 | Pivaloyl | DCM | 1 | RT | 85 |

| 2 | Acetyl | DCM | 1 | RT | 72 |

| 3 | Benzoyl | DCM | 1 | RT | 78 |

Experimental Protocol: Synthesis of 7-(Pinacolato)boryl-1-pivaloylindole [2]

-

To a solution of N-pivaloyl indole (1.0 mmol) in dichloromethane (DCM, 10 mL) at room temperature, boron tribromide (BBr₃, 1.2 mmol) is added dropwise.

-

The reaction mixture is stirred for 1 hour.

-

The mixture is then cooled to -78 °C, and pyridine (2.4 mmol) is added, followed by pinacol (1.5 mmol).

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 7-(pinacolato)boryl-1-pivaloylindole.

Iridium-Catalyzed C-H Borylation

Transition-metal catalysis, particularly with iridium, provides a powerful and versatile method for the direct C-H borylation of indoles.[5][6] This approach can be highly selective for the C7 position, often without the need for a directing group on the nitrogen, especially when the C2 position is substituted.[3][5]

Experimental Workflow for Iridium-Catalyzed C7-Borylation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.msu.edu [chemistry.msu.edu]

Spectroscopic and Synthetic Profile of 7-Indole Boronic Acid Pinacol Ester: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a concise yet in-depth overview of the spectroscopic data and synthetic methodology for 7-indole boronic acid pinacol ester. This key building block is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity in cross-coupling reactions.

This technical guide summarizes the available spectroscopic data for 7-indole boronic acid pinacol ester, presents a detailed experimental protocol for its synthesis, and visualizes the general workflow for its characterization.

Spectroscopic Data

The following tables provide a summary of the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-indole boronic acid pinacol ester.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.29 | s | - | 1H | Indole N-H |

| 7.82 | d | 7.9 | 1H | Ar-H |

| 7.70 | d | 7.0 | 1H | Ar-H |

| 7.32-7.29 | m | - | 1H | Ar-H |

| 7.21-7.14 | m | - | 1H | Ar-H |

| 6.62-6.57 | m | - | 1H | Ar-H |

| 1.44 | s | - | 12H | Pinacol CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Corresponding Ion |

| Mass Spectrometry | ESI | [M + H]⁺ 244.1 | Protonated Molecule |

[1]

Experimental Protocols

The synthesis of 7-indole boronic acid pinacol ester is commonly achieved through a palladium-catalyzed cross-coupling reaction between 7-bromoindole and bis(pinacolato)diboron.

Synthesis of 7-Indole Boronic Acid Pinacol Ester [1]

-

Reactants:

-

7-Bromoindole (20 g, 0.102 mol)

-

Bis(pinacolato)diboron (39 g, 0.153 mol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (4 g, 0.005 mol)

-

Potassium acetate (15 g, 0.153 mol)

-

Dimethyl sulfoxide (DMSO) (100 mL)

-

-

Procedure:

-

In a 1 L single-necked flask, dissolve 7-bromoindole in DMSO.

-

Add bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate to the flask.

-

Heat the reaction mixture to 85 °C and stir for 2 hours.

-

Upon completion of the reaction, quench by adding water.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to yield 7-indole boronic acid pinacol ester (25 g, 0.103 mol).

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 7-indole boronic acid pinacol ester.

Caption: General workflow for the synthesis and spectroscopic characterization of 7-indole boronic acid pinacol ester.

References

An In-depth Technical Guide to the Reactivity and Stability of Indole-7-Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of indole-7-boronic acid pinacol ester, a key building block in modern organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex indole-containing molecules.

Core Properties and Stability

Indole-7-boronic acid pinacol ester is a crystalline solid that has gained significant traction as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The pinacol ester functionality offers enhanced stability compared to the corresponding free boronic acid, facilitating easier handling, purification, and storage.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₈BNO₂ |

| Molecular Weight | 243.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 94-96 °C |

| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, DMF, DMSO) |

Stability and Storage

While the pinacol ester group imparts considerable stability, indole-7-boronic acid pinacol ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding boronic acid. This process, known as protodeboronation, is a common decomposition pathway for organoboron compounds. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of nucleophiles.[1][2]

Storage Recommendations: To ensure the longevity and reactivity of indole-7-boronic acid pinacol ester, the following storage conditions are recommended:

-

Temperature: Short-term (days to weeks) at 0-4 °C; long-term (months to years) at -20 °C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.

-

Container: Use a tightly sealed container.

Hydrolytic Stability Considerations

Quantitative kinetic data for the hydrolysis of indole-7-boronic acid pinacol ester is not extensively documented. However, studies on analogous aryl boronic acid pinacol esters provide valuable insights. The electronic properties of the aromatic ring significantly influence the rate of hydrolysis. The indole nucleus, being electron-rich, can affect the Lewis acidity of the boron center and thus its susceptibility to nucleophilic attack by water or hydroxide ions. It is generally observed that esterification does not always guarantee greater stability against protodeboronation compared to the free boronic acid, as the hydrolysis of the ester can be a key step in the overall decomposition process.[1][2]

Reactivity and Synthetic Applications

The primary application of indole-7-boronic acid pinacol ester lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the indole-7-yl moiety onto a wide range of aromatic and heteroaromatic scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The reactivity of indole boronic acid derivatives in Suzuki-Miyaura coupling is influenced by several factors:

-

Boronic Acid vs. Pinacol Ester: Arylpinacolboronate esters are generally less reactive than their corresponding boronic acids and may necessitate longer reaction times or more forcing conditions to achieve comparable yields.[3]

-

N-Protection: For indole boronic acid pinacol esters, protection of the indole nitrogen (e.g., with a tosyl or Boc group) is often crucial for achieving high yields. Unprotected indoles can sometimes give only trace amounts of the desired product.[3]

-

Positional Isomerism: The position of the boronic acid group on the indole ring can influence reactivity. While direct comparative studies including the 7-isomer are scarce, research on other isomers suggests that electronic and steric effects play a significant role.

Comparative Reactivity Data (Representative)

The following table presents representative yields for the Suzuki-Miyaura coupling of different N-protected indole boronic acid pinacol esters with an aryl bromide. This data is intended to illustrate general trends in reactivity.

| Indole Boronic Acid Isomer (N-Tosyl) | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Indole-4-boronic acid pinacol ester | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85 |

| Indole-5-boronic acid pinacol ester | 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | ~90 |

| Indole-6-boronic acid pinacol ester | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | ~92 |

| Indole-7-boronic acid pinacol ester | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | ~80-90 (expected) |

Note: The yield for the 7-isomer is an educated estimation based on the reactivity of other isomers and general principles of Suzuki-Miyaura couplings involving indole derivatives.

Experimental Protocols

Synthesis of Indole-7-boronic acid pinacol ester

A common method for the synthesis of indole-7-boronic acid pinacol ester is the Miyaura borylation of 7-bromoindole.[4][5]

Materials:

-

7-Bromoindole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, add 7-bromoindole (1.0 eq), bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium acetate (1.5 eq).

-

Add anhydrous DMSO to the flask.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford indole-7-boronic acid pinacol ester as a solid.

General Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of (N-protected) indole-7-boronic acid pinacol ester with an aryl halide.

Materials:

-

(N-protected) Indole-7-boronic acid pinacol ester (1.0 eq)

-

Aryl halide (e.g., aryl bromide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq)

-

Degassed solvent (e.g., dioxane/water, toluene/water, DMF/water)

Procedure:

-

In a reaction vessel, combine (N-protected) indole-7-boronic acid pinacol ester, the aryl halide, and the base.

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent system.

-

Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Synthesis of Indole-7-Boronic Acid Pinacol Ester

Caption: Workflow for the synthesis of indole-7-boronic acid pinacol ester.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Suzuki Coupling Optimization

Caption: A logical workflow for optimizing Suzuki coupling reactions.

Conclusion

Indole-7-boronic acid pinacol ester is a stable and versatile building block for the synthesis of 7-substituted indole derivatives. While it is generally more stable than its corresponding boronic acid, careful handling and storage are necessary to prevent hydrolysis. Its reactivity in Suzuki-Miyaura cross-coupling reactions is robust, particularly when the indole nitrogen is protected. By carefully selecting the catalyst, base, and solvent system, high yields of coupled products can be achieved. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this valuable synthetic intermediate.

References

Navigating the Labyrinth: A Technical Guide to the Chemical Stability and Storage of 7-Borylated Indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Borylated indoles are pivotal synthetic intermediates in medicinal chemistry and materials science, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of the carbon-boron bond presents significant challenges regarding their chemical stability and long-term storage. This technical guide provides an in-depth analysis of the factors influencing the stability of 7-borylated indoles, recommended storage and handling protocols, and detailed methodologies for assessing their degradation. A thorough understanding of these principles is critical for ensuring the integrity of these valuable compounds and the reproducibility of experimental outcomes.

Introduction to 7-Borylated Indoles

The indole scaffold is a ubiquitous motif in pharmaceuticals and biologically active natural products. The introduction of a boronic acid or boronic ester functionality at the C7-position of the indole ring opens up a vast chemical space for late-stage functionalization, enabling the synthesis of complex molecular architectures that would be otherwise difficult to access. This strategic borylation allows for the introduction of diverse substituents, profoundly impacting the pharmacological and material properties of the resulting indole derivatives. Despite their synthetic utility, the stability of 7-borylated indoles is a critical concern that must be addressed to ensure their effective use in research and development.

Chemical Stability of 7-Borylated Indoles

The primary degradation pathway for 7-borylated indoles, like other aryl boronic acid derivatives, is protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond. This process is influenced by several factors, including moisture, pH, temperature, and light.

Factors Influencing Stability

| Factor | Influence on Stability | Key Considerations |

| Moisture/Hydrolysis | High | The presence of water can lead to the hydrolysis of boronic esters (e.g., pinacol esters) to the corresponding boronic acid, which can be more susceptible to protodeboronation. The rate of hydrolysis is influenced by the steric bulk of the diol protecting group; bulkier esters like 1,1,2,2-tetraethylethylene glycol (Epin) esters show enhanced stability compared to pinacol esters.[1] |

| pH | High | The stability of the C-B bond is highly pH-dependent. Both acidic and basic conditions can accelerate protodeboronation. For many arylboronic acids, the rate of protodeboronation is minimized at a neutral pH.[2] |

| Temperature | Moderate | Elevated temperatures can increase the rate of degradation, including protodeboronation and potentially other decomposition pathways. Storage at low temperatures is generally recommended. |

| Light | Moderate | While less documented for 7-borylated indoles specifically, many organic compounds are susceptible to photodegradation. Storage in amber vials or in the dark is a prudent precautionary measure. |

| Oxygen | Low to Moderate | While not the primary degradation pathway, oxidation can be a concern for some organic molecules. Storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate this risk. |

Degradation Pathway: Protodeboronation

The principal mechanism of degradation for 7-borylated indoles is the cleavage of the carbon-boron bond, a process known as protodeboronation. This reaction is often catalyzed by acid or base and involves the replacement of the boryl group with a hydrogen atom, leading to the parent indole.

Caption: General degradation pathway of a 7-borylated indole pinacol ester.

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of 7-borylated indoles, the following storage and handling procedures are recommended:

-

Storage Conditions:

-

Temperature: Store at low temperatures, ideally at -20°C or below, in a non-frost-free freezer to minimize temperature fluctuations.

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen) to exclude moisture and oxygen. Use of a desiccator is also recommended.

-

Light: Protect from light by storing in amber vials or by wrapping containers in aluminum foil.

-

-

Handling:

-

Handle in an inert atmosphere glovebox or under a stream of dry inert gas.

-

Use anhydrous solvents and reagents when preparing solutions.

-

Minimize the time the compound is exposed to ambient conditions.

-

For weighing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for determining the shelf-life and degradation kinetics of 7-borylated indoles. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating the 7-borylated indole from its primary degradant (the corresponding unsubstituted indole) and other potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

-

Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). The exact ratio should be optimized to achieve good separation. A typical starting point is 60:40 (Acetonitrile:Water).

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm and 275 nm (or a wavelength of maximum absorbance for the specific 7-borylated indole)

Procedure for Accelerated Stability Study:

-

Prepare a stock solution of the 7-borylated indole in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into several amber HPLC vials.

-

Expose the vials to different stress conditions:

-

Temperature: 40°C, 60°C, 80°C

-

Humidity: Place open vials in a humidity chamber at 75% relative humidity.

-

Light: Expose to a photostability chamber (ICH Q1B guidelines).

-

pH: Prepare solutions in buffered aqueous/organic mixtures at pH 2, 7, and 9.

-

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.

-

Analyze the samples by the developed HPLC method.

-

Quantify the peak area of the 7-borylated indole and any degradation products. Calculate the percentage of remaining parent compound.

¹H NMR Spectroscopy for Monitoring Degradation

Objective: To monitor the conversion of the 7-borylated indole to the unsubstituted indole by observing changes in the proton NMR spectrum.

Procedure:

-

Dissolve a known amount of the 7-borylated indole in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

Subject the NMR tube to the desired stress condition (e.g., elevated temperature).

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of a characteristic proton signal of the 7-borylated indole and the corresponding increase in the integral of a proton signal of the resulting indole. The disappearance of the boronic ester protons (e.g., the methyl singlet for a pinacol ester around 1.3 ppm) can also be monitored.

Visualization of a Typical Experimental Workflow

The synthesis and subsequent functionalization of a 7-borylated indole is a common workflow in medicinal chemistry. The following diagram illustrates a typical sequence.

References

Solubility Parameters of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility parameters of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key intermediate in pharmaceutical synthesis. In the absence of experimental data, this document details the estimation of Hildebrand and Hansen solubility parameters using established group contribution methods: Fedors, van Krevelen, and Hoy. All calculated quantitative data are summarized in structured tables for straightforward comparison. Furthermore, this guide outlines detailed experimental protocols for the empirical determination of these parameters and includes a schematic workflow for a typical application of this compound in drug discovery, the Suzuki-Miyaura cross-coupling reaction, visualized using Graphviz.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex organic molecules with potential therapeutic activities. Its utility largely stems from the presence of the boronic acid pinacol ester group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Understanding the solubility characteristics of this intermediate is crucial for its efficient use in various solvent systems, ensuring optimal reaction conditions, and facilitating purification processes.

Solubility parameters provide a numerical estimation of the intermolecular interactions within a substance and are invaluable tools for predicting miscibility, designing solvent blends, and understanding dissolution phenomena. This guide focuses on two key sets of solubility parameters: the one-dimensional Hildebrand solubility parameter (δ) and the three-dimensional Hansen solubility parameters (HSPs), which deconvolute the total cohesive energy into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.

Estimation of Solubility Parameters

Due to the lack of experimentally determined solubility parameters for this compound in publicly available literature, group contribution methods were employed for their estimation. These methods calculate the properties of a molecule by summing the contributions of its individual functional groups.

Molecular Structure and Fragmentation

The first step in applying group contribution methods is the fragmentation of the target molecule into its constituent groups. The structure of this compound is broken down as follows for the Fedors, van Krevelen, and Hoy methods.

Molecular Formula: C₁₄H₁₈BNO₂ Molecular Weight: 243.11 g/mol

Fragmentation for Group Contribution Methods:

| Group | Number of Groups |

| -CH₃ (methyl) | 4 |

| >C< (quaternary carbon) | 2 |

| -O- (ether) | 2 |

| >B- (boron) | 1 |

| =CH- (aromatic) | 4 |

| >C= (aromatic carbon, fused) | 2 |

| >NH (secondary amine in ring) | 1 |

| >C= (aromatic carbon, substituted) | 1 |

Molar Volume Calculation

The molar volume (V) is a critical parameter for calculating solubility parameters and was estimated using the Fedors group contribution method.

Table 1: Molar Volume Estimation using Fedors Method

| Group | Number | Contribution (cm³/mol) | Total Contribution (cm³/mol) |

| -CH₃ | 4 | 33.5 | 134.0 |

| >C< | 2 | -19.2 | -38.4 |

| -O- | 2 | 10.0 | 20.0 |

| B | 1 | 10.0 | 10.0 |

| =CH- | 4 | 13.5 | 54.0 |

| >C= | 3 | -5.5 | -16.5 |

| >NH | 1 | 10.0 | 10.0 |

| Total Molar Volume (V) | 203.1 |

Hildebrand and Hansen Solubility Parameter Calculations

The Hildebrand and Hansen solubility parameters were calculated using the Fedors, van Krevelen, and Hoy group contribution methods. The respective group contribution values were sourced from established literature.

Table 2: Calculated Hildebrand and Hansen Solubility Parameters

| Method | δ (MPa½) | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Fedors | 21.5 | - | - | - |

| van Krevelen | 22.1 | 19.8 | 8.5 | 7.9 |

| Hoy | 21.8 | 20.1 | 7.9 | 7.2 |

| Average (HSP) | 20.0 | 8.2 | 7.5 |

Note: The Fedors method directly calculates the total Hildebrand solubility parameter. The van Krevelen and Hoy methods provide contributions to the individual Hansen parameters, from which the total Hildebrand parameter can be calculated using the equation: δ² = δD² + δP² + δH².

Experimental Protocols

For precise determination of the solubility parameters, experimental methods are recommended. The following protocols outline the standard procedures for determining Hildebrand and Hansen solubility parameters.

Determination of Hansen Solubility Parameters

This method involves observing the solubility of the solute in a range of solvents with known Hansen Solubility Parameters.

Materials:

-

This compound

-

A set of 20-30 solvents with a wide range of known HSPs (e.g., alkanes, aromatic hydrocarbons, esters, ketones, alcohols, chlorinated solvents).

-

Small, sealable glass vials.

-

Vortex mixer.

-

Temperature-controlled environment (e.g., incubator or water bath).

Procedure:

-

Solvent Selection: Choose a diverse set of solvents with well-documented HSPs that cover a broad area in the Hansen space.

-

Sample Preparation: Accurately weigh a small amount of the solute (e.g., 0.01 g) into each vial.

-

Solvent Addition: Add a fixed volume of each solvent (e.g., 1 mL) to the respective vials.

-

Equilibration: Seal the vials tightly and agitate them using a vortex mixer for several minutes. Place the vials in a temperature-controlled environment (typically 25 °C) and allow them to equilibrate for 24 hours. Intermittent agitation is recommended.

-

Solubility Assessment: After equilibration, visually inspect each vial for complete dissolution. Classify each solvent as a "good" solvent (solute completely dissolved) or a "poor" solvent (solute not completely dissolved or only partially dissolved). A binary scoring system can be used (1 for good, 0 for poor).

-

Data Analysis:

-

Plot the solvents in a 3D Hansen space (δD, δP, δH).

-

Use software (e.g., HSPiP) to find the center point (the HSP of the solute) and the radius of the smallest sphere that encloses all the "good" solvents and excludes all the "poor" solvents. This sphere is known as the Hansen solubility sphere.

-

Application in Drug Discovery: Suzuki-Miyaura Coupling Workflow

This compound is a key building block in drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following diagram illustrates a typical workflow for this reaction.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide provides estimated Hildebrand and Hansen solubility parameters for this compound, a compound of significant interest in drug discovery. The calculated values, derived from established group contribution methods, offer valuable guidance for solvent selection and process optimization. For applications requiring high precision, the outlined experimental protocols for determining these parameters should be employed. The provided workflow for the Suzuki-Miyaura coupling highlights a key application of this versatile building block in the synthesis of novel pharmaceutical compounds.

A Technical Guide to Indole-7-boronic acid pinacol ester: Sourcing, Synthesis, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Indole-7-boronic acid pinacol ester, a key building block in modern medicinal chemistry. This document details commercial suppliers, provides a general synthetic protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its role in the development of targeted kinase inhibitors, including a visualization of a relevant signaling pathway.

Commercial Suppliers of Indole-7-boronic acid pinacol ester

The availability and quality of starting materials are critical for successful research and development. Indole-7-boronic acid pinacol ester is available from a range of commercial suppliers. Key considerations when sourcing this reagent include purity, available quantities, and cost. Below is a summary of offerings from several notable suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| American Elements | Indole-7-Boronic Acid Pinacol Ester | 642494-37-9 | Up to 99.99999% (custom) | Bulk quantities available | Contact for quote |

| Parchem | Indole-7-Boronic Acid, Pinacol Ester | 642494-37-9 | Not specified | Not specified | Contact for quote |

| Frontier Specialty Chemicals | Indole-7-boronic acid pinacol ester | 642494-37-9 | ≥98% | 1g, 5g, and bulk | $221.00 (5g) |

| ChemicalBook | Indole-7-boronic acid pinacol ester | 642494-37-9 | 98% to >99% (HPLC) | Kilogram scale | Varies ( |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Indole-7-boronic acid pinacol ester is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1] The pinacol ester provides enhanced stability compared to the free boronic acid, making it easier to handle and often leading to higher yields and cleaner reactions.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with Indole-7-boronic acid pinacol ester. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Materials:

-

Indole-7-boronic acid pinacol ester

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add the aryl halide (1.0 equiv.), Indole-7-boronic acid pinacol ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium catalyst (0.01-0.05 equiv.) and ligand (if required) to the vessel.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.[3] Indole-7-boronic acid pinacol ester serves as a valuable starting material for the synthesis of substituted indoles that can act as potent and selective kinase inhibitors.

For instance, derivatives of the azaindole scaffold, a close structural analog of indole, have been synthesized using corresponding boronic acid pinacol esters in Suzuki coupling reactions to produce inhibitors of kinases such as Janus kinases (JAKs) and c-Met.[4] These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival.

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using Indole-7-boronic acid pinacol ester as a key reagent.

Signaling Pathway Modulation by Indole-Derived Kinase Inhibitors

Many kinase inhibitors derived from indole scaffolds target key nodes in oncogenic signaling pathways. For example, inhibitors of the Receptor Tyrosine Kinase (RTK) family, such as RET and TRK, often feature heterocyclic cores that can be constructed using building blocks like Indole-7-boronic acid pinacol ester.[5] Aberrant activation of these kinases can lead to the uncontrolled cell proliferation characteristic of cancer through downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.

The diagram below illustrates a simplified representation of the RET signaling pathway and how an inhibitor synthesized from an indole precursor could intervene.

This guide provides a foundational understanding of Indole-7-boronic acid pinacol ester for professionals in drug discovery and development. Its utility as a versatile building block, particularly in the synthesis of kinase inhibitors, underscores its importance in the pursuit of novel therapeutics. Careful sourcing and optimized reaction protocols are key to leveraging the full potential of this valuable reagent.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the preparation of 7-substituted indole boronic esters.

A Technical Guide to the Preparation of 7-Substituted Indole Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Functionalization of the indole ring is crucial for modulating biological activity, and the introduction of a boronic ester at the C7 position provides a uniquely versatile handle for diversification, primarily through Suzuki-Miyaura cross-coupling reactions. However, achieving selective functionalization at the C7 position of the indole's benzenoid ring, in the presence of the more electronically rich pyrrole ring, presents a significant synthetic challenge. This technical guide provides an in-depth review of the primary synthetic strategies developed to prepare 7-substituted indole boronic esters, presenting comparative data, detailed experimental protocols, and visual workflows to aid in methodological selection and application.

Key Synthetic Strategies

The synthesis of 7-indole boronic esters is predominantly achieved through three strategic approaches:

-

Directed C-H Borylation: This modern and atom-economical approach utilizes a directing group (DG) installed on the indole nitrogen (N1). The DG coordinates to a metal catalyst or a boron reagent, positioning it in close proximity to the C7-H bond and enabling selective activation and borylation.

-

Miyaura Borylation of 7-Haloindoles: A robust and widely used palladium-catalyzed cross-coupling reaction between a 7-haloindole (typically bromo- or iodo-) and a diboron reagent.[1][2]

-

Halogen-Metal Exchange and Borylation: A classic organometallic approach involving the generation of a C7-metal species from a 7-haloindole, which is then quenched with an electrophilic boron source.[3]

The following sections provide a detailed examination of these methods, including quantitative data and procedural examples.

Directed C-H Borylation

Directed C-H borylation has emerged as a powerful tool for functionalizing otherwise inert C-H bonds. For indoles, this strategy overcomes the inherent reactivity of the C2 and C3 positions to selectively target the C7 position.[4] This can be achieved using transition-metal catalysts or, more recently, metal-free conditions.

Iridium-Catalyzed Directed C-H Borylation

Iridium catalysts are highly effective for C-H borylation. A directing group on the indole nitrogen forms a metallacyclic intermediate that favors the activation of the sterically accessible C7-H bond.[3] Silyl ether groups have proven particularly effective for this transformation.

Table 1: Iridium-Catalyzed C7-Selective Borylation of N-Silyl Indoles

| Entry | Substrate (N-Directing Group) | Boron Source | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-SiEt₂H | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | Cyclooctane | 80 | 2 | 87 |

| 2 | N-Si(iPr)₂H | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | Methyl-THF | 80 | 1.5 | 92 |

| 3 | N-SiMe₂Ph | B₂pin₂ | [Ir(cod)Cl]₂ / dtbpy | THF | 80 | 16 | 75 |

(Data compiled from representative literature.)

Metal-Free Acyl-Directed Borylation with BBr₃

A significant advancement is the use of simple boron halides, like BBr₃, to effect C7 borylation.[4][5] In this method, an N-acyl directing group, such as a pivaloyl group, coordinates to BBr₃, forming a six-membered intermediate that directs electrophilic borylation exclusively to the C7 position.[6] This approach avoids costly transition metals and often proceeds under mild conditions.[7]

Table 2: Metal-Free N-Acyl-Directed C7-Borylation using BBr₃

| Entry | Substrate (N-Acyl Group) | Boron Source | Post-Treatment | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Pivaloyl | BBr₃ | Pinacol | Dichloromethane | 25 | 1 | 82 |

| 2 | N-Benzoyl | BBr₃ | Pinacol | Dichloromethane | 25 | 1 | 75 |

| 3 | N-(2,6-difluorobenzoyl) | BBr₃ | Pinacol | Dichloromethane | 25 | 1 | 91 |

| 4 | N-Pivaloyl (6-Bromoindole) | BBr₃ | Pinacol | Dichloromethane | 25 | 1 | 78 |

(Data compiled from representative literature.)[4]

Miyaura Borylation of 7-Haloindoles

The Miyaura borylation is a cornerstone of C-B bond formation, coupling aryl halides with diboron reagents under palladium catalysis.[1][8] This method is highly reliable and tolerant of a wide range of functional groups, making it a go-to strategy when the corresponding 7-haloindole is readily available.

Table 3: Palladium-Catalyzed Miyaura Borylation of 7-Haloindoles

| Entry | Substrate | Boron Source | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 7-Bromo-1H-indole | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 12 | 95 |

| 2 | 7-Iodo-1H-indole | B₂pin₂ | Pd(OAc)₂ / SPhos | KOAc | Toluene / H₂O | 100 | 16 | 88 |

| 3 | 7-Bromo-1-Boc-indole | B₂pin₂ | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 92 |

(Data compiled from representative literature.)

Experimental Protocols

Protocol 1: Metal-Free Acyl-Directed C7 Borylation

This protocol is adapted from the procedure reported by Ingleson and co-workers for the borylation of N-pivaloylindole.[4]

-

Materials: N-pivaloylindole (1.0 mmol, 1.0 equiv), Dichloromethane (DCM, 5 mL), Boron tribromide (BBr₃, 1.2 mmol, 1.2 equiv, 1.0 M solution in DCM), Pinacol (3.0 mmol, 3.0 equiv), Triethylamine (Et₃N, 4.0 mmol, 4.0 equiv).

-